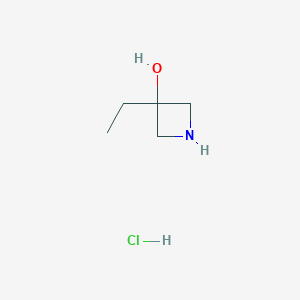

3-Ethylazetidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethylazetidin-3-ol hydrochloride, also known as 3EAOHCl, is a chiral amino alcohol that is widely used in the development of drugs and in various laboratory experiments. It is a colorless, odorless, and water-soluble compound that is highly reactive and can be used in a variety of syntheses. 3EAOHCl is a versatile molecule with a wide range of applications in the fields of medicine, chemistry, and biochemistry.

Scientific Research Applications

Synthesis of Functionalized Azetidines

3-Ethylazetidin-3-ol hydrochloride demonstrates significant synthetic utility in the preparation of various functionalized azetidines. The compound has been used for the straightforward preparation of diverse derivatives including 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. These derivatives are crucial in developing novel functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013), (Stankovic et al., 2014).

Key Intermediate in β-Lactam Antibiotics Production

3-Ethylazetidin-3-ol hydrochloride plays a role in the production of β-lactam antibiotics. A practical synthesis of a key intermediate crucial for β-lactam antibiotics involves transformations of related compounds (Cainelli et al., 1998).

Development of Industrially Important Intermediates

The compound has been utilized as a starting material in the commercial synthesis of azetidin-3-ol hydrochloride. This synthesis involves using cost-effective and commercially available starting materials, leading to an economical process effective in the production of related azetidines (Reddy et al., 2011).

Transformation into Various Derivatives

3-Ethylazetidin-3-ol hydrochloride is used in the transformation of certain azetidin-2-ones into different derivatives like 3-aryl-2-(ethylamino)propan-1-ols, indicating its flexibility in chemical transformations (Mollet et al., 2011).

Synthesis of Cyclic Stabilized Forms

The compound has been involved in the synthesis of cyclic stabilized forms of other important chemical entities, demonstrating its role in the stabilization of labile structures (Cheung & Shoolingin‐Jordan, 1997).

Role in Glycosidase Inhibitory Activity

3-Ethylazetidin-3-ol hydrochloride derivatives have shown significant inhibitory activity against enzymes like amyloglucosidase from Aspergillus niger, highlighting its potential in biochemical research (Lawande et al., 2015).

Mechanism of Action

- Primary Targets : 3-Ethylazetidin-3-ol hydrochloride (CAS Number: 935668-00-1) is a compound with a molecular formula of C₅H₁₂ClNO. Unfortunately, specific primary targets for this compound are not well-documented in the literature .

- Pharmacologic Similarities : Some compounds with azetidine rings exhibit pharmacologic similarities to antihistamines and other receptor modulators . Further research is needed to confirm this for 3-Ethylazetidin-3-ol hydrochloride.

Target of Action

Mode of Action

properties

IUPAC Name |

3-ethylazetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOMOKLCCGODE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634425 |

Source

|

| Record name | 3-Ethylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylazetidin-3-ol hydrochloride | |

CAS RN |

935668-00-1 |

Source

|

| Record name | 3-Ethylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)

![Ethyl 8-oxo-8-[3-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1359669.png)

![(2R,3R)-N-[(1S,7R,8R,9Z,17S,20R,21S,24R,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-8-(chloromethyl)-8-hydroxy-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1359677.png)